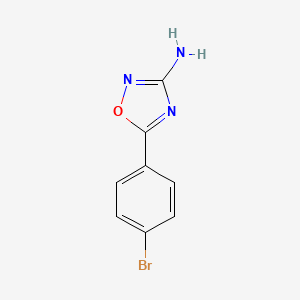

5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

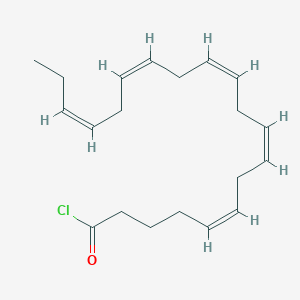

While there isn’t specific information available on the synthesis of “5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine”, related compounds have been synthesized through various methods. For instance, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole was synthesized and used as a key intermediate in the synthesis of heterocyclic liquid crystals .Scientific Research Applications

Synthesis and Characterization

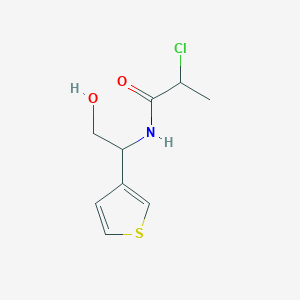

5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine serves as a precursor in the synthesis of various heterocyclic compounds due to its potential for chemical modifications. It has been used in the synthesis of 1,3,4-oxadiazole derivatives, exhibiting significant antimicrobial activity against various bacterial and fungal strains. These compounds are synthesized through reactions with different aliphatic or aromatic primary amines, highlighting the versatility of this compound in creating pharmacologically active molecules (Kaneria et al., 2016).

Antimicrobial Activities

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, novel triazole derivatives synthesized from reactions involving this compound have shown good to moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-proliferative Activities

Further investigations into this compound derivatives have revealed their anti-proliferative activities in vitro. Certain oxadiazole derivatives have been tested against human tumor cell lines, showcasing cytotoxic activities and suggesting a potential for cancer treatment research (Liszkiewicz et al., 2003).

Antifungal and Antileishmanial Activities

The versatility of this compound is further underscored by its use in synthesizing compounds with antifungal and antileishmanial activities. For example, a synthesized compound demonstrated significant activity against Salmonella typhi, indicating its potential in addressing bacterial infections (Salama, 2020). Additionally, derivatives have shown promising antifungal activity against human pathogenic fungal strains, contributing to the search for new antifungal drugs (Nimbalkar et al., 2016).

Safety and Hazards

Future Directions

While there is limited information available on “5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine”, related compounds have shown potential in various fields. For example, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a key intermediate in the synthesis of heterocyclic liquid crystals, suggesting potential applications in materials science .

Mechanism of Action

Target of Action

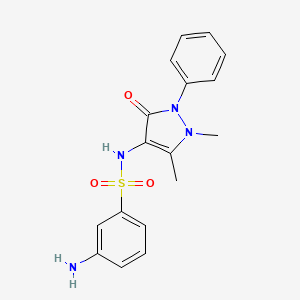

Similar compounds such as indole derivatives and pyrazoline derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Biochemical Pathways

For example, some pyrazoline derivatives have been found to increase the concentration of malondialdehyde (MDA), a common biomarker for oxidative stress .

Result of Action

Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

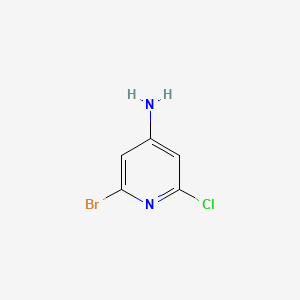

IUPAC Name |

5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSOEAGLKNLLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2959386.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959387.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)